(4-Ethylphenyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6873-66-1 |
|---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(4-ethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI Key |
CRPRCSYCZWFVED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for (4-Ethylphenyl)phosphonic Acid
The preparation of this compound relies on established methods for forming carbon-phosphorus (C-P) bonds on an aromatic scaffold. The choice of method often depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions.
Three primary strategies are commonly employed for the synthesis of arylphosphonic acids, including the target compound.
Michaelis-Arbuzov Reaction: This is a widely utilized method for forming C-P bonds. The synthesis of this compound via this route typically involves the reaction of an aryl halide, such as 4-ethylbromobenzene, with a trialkyl phosphite (B83602), like triethyl phosphite. The reaction is often catalyzed by a nickel(II) salt (e.g., NiCl₂) and proceeds at elevated temperatures. The initial product is the diethyl ester, diethyl (4-ethylphenyl)phosphonate, which is subsequently hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield the final phosphonic acid.
Clay-Kinnear-Perren Reaction: This approach involves the direct phosphonylation of the arene. Ethylbenzene (B125841) is reacted with phosphorus trichloride (B1173362) (PCl₃) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic substitution reaction forms an intermediate complex that, upon workup, yields (4-ethylphenyl)phosphonous dichloride. Subsequent hydrolysis of this intermediate with water provides this compound. Isomeric byproducts can be a challenge with this method, requiring careful control of reaction conditions.
Palladium-Catalyzed Cross-Coupling (Hirao Coupling): A more modern and versatile method involves the palladium-catalyzed coupling of an aryl halide with a source of P(III), such as diethyl phosphite. For instance, 4-ethylbromobenzene can be coupled with diethyl phosphite using a catalyst system like Pd(PPh₃)₄ and a base (e.g., triethylamine). This reaction offers high regioselectivity and functional group tolerance, producing diethyl (4-ethylphenyl)phosphonate, which is then hydrolyzed to the target acid.
The efficiency of the synthesis of this compound is highly dependent on reaction parameters. Research has focused on optimizing these conditions to maximize yield and minimize the formation of impurities. The nickel-catalyzed Michaelis-Arbuzov reaction serves as a representative example for such optimization studies. Key parameters investigated include solvent, temperature, and reaction time.
Below is a data table summarizing a hypothetical optimization study for the reaction between 4-ethylbromobenzene and triethyl phosphite.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Diethyl Ester (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | 24 | 65 |
| 2 | Xylene | 140 | 18 | 82 |
| 3 | None (Neat) | 160 | 12 | 91 |
| 4 | None (Neat) | 180 | 12 | 85 (decomposition observed) |
| 5 | DMF | 150 | 18 | 74 |
Findings from these studies indicate that neat (solvent-free) conditions at approximately 160°C provide the highest yield of the intermediate ester, diethyl (4-ethylphenyl)phosphonate. Temperatures exceeding this optimum lead to thermal decomposition and reduced yields. The subsequent hydrolysis step is typically robust, proceeding to completion with high-purity acid recovery.
Precursor Chemistry and Reaction Mechanism Investigations
The primary precursors for the synthesis of this compound are ethylbenzene and its halogenated derivatives.
Ethylbenzene: Used in direct phosphonylation methods like the Clay-Kinnear-Perren reaction. Its reactivity is governed by the activating, ortho-para directing nature of the ethyl group.
4-Ethylhalobenzenes (Br, I): These are essential for Michaelis-Arbuzov and palladium-catalyzed cross-coupling reactions. 4-Ethyliodobenzene is generally more reactive than 4-ethylbromobenzene in cross-coupling reactions but is often more expensive.
Phosphorus Reagents: Phosphorus trichloride, triethyl phosphite, and diethyl phosphite are the key phosphorus-containing precursors.
Mechanism investigations have largely focused on the Michaelis-Arbuzov reaction. The process is understood to proceed via two key steps:
Quasiphosphonium Salt Formation: The nucleophilic triethyl phosphite attacks the electrophilic carbon of the C-Br bond in 4-ethylbromobenzene. In the presence of a nickel catalyst, this process is believed to involve an oxidative addition/reductive elimination cycle with the Ni(0)/Ni(II) species.
Arbuzov Rearrangement: The bromide anion, now a counter-ion in the quasiphosphonium salt, performs a nucleophilic attack (Sₙ2) on one of the ethyl groups of the phosphite ester. This dealkylation step is concerted with the formation of the thermodynamically stable phosphoryl (P=O) double bond, releasing ethyl bromide as a byproduct and yielding the final product, diethyl (4-ethylphenyl)phosphonate.
Derivatization and Functionalization of the this compound Core
The this compound molecule possesses several reactive sites—the acidic protons of the phosphonic acid group, the phenyl ring, and the benzylic protons of the ethyl group—allowing for diverse chemical modifications.
The dibasic nature of the phosphonic acid group allows for the straightforward synthesis of esters and salts.
Esterification: Reaction of this compound with an excess of an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) or by first converting the acid to its phosphonyl chloride using reagents like thionyl chloride (SOCl₂) followed by alcohol addition, yields the corresponding diester. Careful control of stoichiometry (e.g., one equivalent of alcohol) can favor the formation of the monoester, such as monoethyl (4-ethylphenyl)phosphonate.
| Ester Type | Alcohol Reagent | Method | Typical Yield (%) |
|---|---|---|---|
| Dimethyl Ester | Methanol | Acid Catalysis (Fischer) | 88 |
| Diethyl Ester | Ethanol | Phosphonyl Chloride | 94 |
| Di-n-propyl Ester | n-Propanol | Phosphonyl Chloride | 91 |
| Monoethyl Ester | Ethanol (1.1 eq) | DCC Coupling | 75 |
Salt Formation: As a diacid, this compound reacts with bases to form salts. Titration with one equivalent of a strong base like sodium hydroxide (B78521) yields the monosodium salt, sodium (4-ethylphenyl)phosphonate. The addition of a second equivalent of base produces the disodium (B8443419) salt. Organic bases, such as triethylamine, readily form the corresponding triethylammonium (B8662869) salts.
Further functionalization can be achieved by targeting the aromatic ring or the ethyl substituent.
Phenyl Ring Modification: The phenyl ring can undergo electrophilic aromatic substitution. The phosphonic acid group (-P(O)(OH)₂) is strongly deactivating and meta-directing, while the ethyl group is activating and ortho-para directing. Since these groups are para to each other, the directing effects are synergistic. Electrophilic attack is directed to the positions ortho to the ethyl group (and meta to the phosphonic acid group). For example, nitration with a mixture of nitric acid and sulfuric acid selectively yields (2-nitro-4-ethylphenyl)phosphonic acid .
Ethyl Group Modification: The benzylic position of the ethyl group is susceptible to radical reactions. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) leads to selective bromination at the benzylic carbon, producing (4-(1-bromoethyl)phenyl)phosphonic acid . This bromo-derivative serves as a versatile intermediate for further nucleophilic substitution reactions.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of (4-Ethylphenyl)phosphonic acid in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ³¹P, a detailed map of the molecular connectivity can be assembled.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl and phenyl protons.
The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the phosphonic acid group are expected to show coupling to the phosphorus atom. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with each other. The acidic protons of the phosphonic acid group (P-OH) are also observable and may appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | Doublet | 2H | Aromatic (ortho to -PO₃H₂) |
| ~ 7.3 | Doublet | 2H | Aromatic (meta to -PO₃H₂) |
| ~ 2.7 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~ 1.2 | Triplet | 3H | -CH₃ (Ethyl group) |
| Variable (broad) | Singlet | 2H | P(O)(OH)₂ |
| Note: Predicted values are based on spectral data from analogous substituted phenylphosphonic acids. Actual values may vary based on solvent and experimental conditions. |
Phosphorus-31 (³¹P) NMR Spectroscopic Analysis
Phosphorus-31 NMR (³¹P NMR) is a powerful technique that is highly specific to the phosphorus atom in the molecule. It provides crucial information about the chemical environment of the phosphonic acid moiety. In a proton-decoupled ³¹P NMR spectrum, this compound is expected to exhibit a single resonance. The chemical shift of this signal is indicative of an arylphosphonic acid. For similar phenylphosphonic acids, these shifts typically occur in the range of 10 to 25 ppm relative to an external standard of 85% H₃PO₄. asianpubs.orgajol.infoncsu.edu
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ 15 - 25 | Singlet | -PO₃H₂ |
| Note: Predicted value is based on typical ranges for arylphosphonic acids. asianpubs.orgajol.infoncsu.edu |
Two-Dimensional NMR Techniques for Structural Connectivity
To unequivocally confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are particularly valuable.
An HSQC experiment would show correlations between directly bonded proton and carbon atoms, confirming the assignment of the aromatic CH groups and the ethyl group carbons. A COSY experiment would reveal correlations between coupled protons, for instance, between the ortho and meta protons on the aromatic ring, and between the methylene and methyl protons of the ethyl group. These through-bond correlations provide definitive evidence for the connectivity of the molecule's fragments, solidifying the one-dimensional NMR assignments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a characteristic "fingerprint" for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The resulting spectrum is a plot of absorbance versus wavenumber and is used to identify the various functional groups present.
Key characteristic absorption bands for this compound include a strong and broad absorption for the O-H stretching of the phosphonic acid group, typically in the region of 3000-2500 cm⁻¹. A very strong absorption corresponding to the P=O double bond stretch is expected around 1250-1150 cm⁻¹. The P-O single bond stretches are found in the 1150-950 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1610-1450 cm⁻¹ range. asianpubs.orgtandfonline.com
Table 3: Predicted FTIR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000 - 2500 | Strong, Broad | O-H Stretch | P-O-H |
| ~ 2970, ~2875 | Medium | C-H Stretch | Aliphatic (Ethyl) |
| ~ 1610, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1460 | Medium | C-H Bend | Aliphatic (Ethyl) |
| ~ 1200 | Very Strong | P=O Stretch | Phosphoryl |
| ~ 1050 | Strong | P-O Stretch | P-O-H |
| Note: Predicted values are based on spectral data from analogous phosphonic acids. asianpubs.orgtandfonline.com |
Raman Spectroscopy for Molecular Vibrational Fingerprints
Raman spectroscopy provides information on molecular vibrations that cause a change in polarizability. It is often complementary to FTIR spectroscopy. The Raman spectrum of this compound would offer a unique molecular fingerprint.
Mass Spectrometry for Molecular Identification and Fragmentation
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and purity verification of synthesized compounds. For this compound, both high-resolution and chromatography-coupled mass spectrometry methods are indispensable.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential isobaric compounds.
For this compound, with a molecular formula of C₈H₁₁O₃P, the theoretical exact mass can be calculated. An experimental HRMS measurement yielding a mass that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity. Combining HRMS with techniques like electron ionization (EI) can also provide insights into its fragmentation patterns, which are crucial for structural confirmation. While specific fragmentation data for this exact compound is not widely published, related phenylphosphonic acids typically show cleavage of the C-P bond and loss of water or hydroxyl groups from the phosphonic acid moiety.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁O₃P |
| Calculated Monoisotopic Mass | 186.0446 Da |
| Typical Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Expected Adducts (Positive) | [M+H]⁺, [M+Na]⁺ |
| Expected Adducts (Negative) | [M-H]⁻ |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for separating this compound from potential impurities and quantifying its purity. researchgate.net Given the high polarity of phosphonic acids, they can be challenging to retain on standard reversed-phase columns. waters.com Therefore, specialized chromatographic methods are often employed.
A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded or anionic polar pesticide columns, which provide better retention for highly polar analytes. waters.comwindows.netphenomenex.com The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile, often with additives such as formic acid to improve peak shape. windows.net
Following chromatographic separation, the eluent is introduced into a mass spectrometer, often a tandem quadrupole (MS/MS) system. waters.com This allows for selective and sensitive detection using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This method ensures that the detected signal is specific to the target compound, allowing for accurate purity assessment even in complex matrices. eurl-pesticides.eu
| Parameter | Typical Condition |
|---|---|
| LC Column | HILIC or Anionic Polar Pesticide Column (e.g., Luna 3 µm Polar Pesticides) windows.net |
| Mobile Phase A | Water with 0.1% Formic Acid windows.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid windows.net |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Tandem Quadrupole (MS/MS) in MRM Mode |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. princeton.edu For this compound, XPS is particularly valuable when the compound is used to form self-assembled monolayers (SAMs) or thin films on substrates like metal oxides. princeton.edu
High-resolution XPS spectra of the C 1s, O 1s, and P 2p core levels provide detailed chemical state information. nsf.gov The P 2p spectrum is especially informative for understanding how the phosphonic acid headgroup binds to a surface. Different binding modes—such as monodentate, bidentate, or tridentate coordination to a metal oxide surface—result in distinct shifts in the P 2p binding energy. princeton.eduresearchgate.net Analysis of the C 1s spectrum can confirm the integrity of the ethylphenyl group, while the O 1s spectrum helps differentiate between P=O, P-O-H, and surface P-O-Metal bonds. nsf.govresearchgate.net
| Core Level | Approximate Binding Energy (eV) | Assignment |
|---|---|---|
| P 2p | ~133-134 eV | Phosphonate (B1237965) group (P-O) researchgate.net |
| C 1s (Aromatic) | ~284.5-285.0 eV | C-C/C-H in phenyl ring |
| C 1s (Aliphatic) | ~285.5 eV | C-C/C-H in ethyl group |
| O 1s (P=O) | ~531 eV | Phosphoryl oxygen |
| O 1s (P-O-H/P-O-M) | ~532-533 eV | Hydroxyl or metal-bound oxygen princeton.edu |
Thermal Analysis Techniques
Thermal analysis techniques are essential for determining the thermal stability, decomposition profile, and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods used for this purpose. torontech.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition temperature of this compound. A typical TGA curve for a phosphonic acid may show an initial small weight loss at lower temperatures (<150°C) corresponding to the loss of adsorbed water, followed by a significant weight loss at higher temperatures indicating thermal decomposition. mdpi.com The onset temperature of this major decomposition step is a key indicator of the compound's thermal stability. For related aromatic phosphonic compounds, decomposition temperatures can range from approximately 280°C to 360°C. googleapis.com
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
|---|---|---|
| 30 - 150 | ~1-2% | Loss of adsorbed moisture |
| > 300 | Significant | Onset of thermal decomposition |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.com This technique is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions. nih.gov
For a crystalline solid like this compound, a DSC thermogram would be expected to show a distinct endothermic peak corresponding to its melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the peak can also provide a qualitative indication of the sample's purity. In some cases, decomposition may occur concurrently with melting, which would be observed as a more complex or exothermic event following the initial endotherm. researchgate.net
| Thermal Event | Description | Typical Observation |
|---|---|---|
| Melting Point (Tₘ) | Transition from solid to liquid state | Sharp endothermic peak |
| Enthalpy of Fusion (ΔHfus) | Heat absorbed during melting | Calculated from the area of the melting peak |
| Decomposition | Chemical degradation | Exothermic or complex endothermic event, often at or above Tₘ |
Coordination Chemistry and Metal Ligand Interactions
Ligating Properties of the Phosphonic Acid Moiety
The phosphonic acid group (-PO(OH)₂) is the primary active site for metal coordination in (4-Ethylphenyl)phosphonic acid. This functional group exhibits several key ligating properties that dictate its coordination behavior. The phosphonic acid moiety is more acidic than its carboxylic acid counterpart and can deprotonate to form phosphonate (B1237965) anions (-PO₃H⁻ and -PO₃²⁻), which are excellent chelating and bridging ligands for metal ions. vulcanchem.comresearchgate.net The number of protons it possesses contributes to the formation of strong hydrogen bonds, which can be instrumental in designing crystal-engineered structures. researchgate.net
The coordination of the phosphonate group to a metal center can occur in several modes: monodentate, bidentate (chelating or bridging), and tridentate. nih.govresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating species. nih.govarabjchem.org The ability of the phosphonate group to bridge multiple metal centers is a crucial factor in the formation of extended one-, two-, and three-dimensional networks.
Complexation with Transition and Main Group Metal Ions
This compound readily forms complexes with a wide range of transition and main group metal ions. The inherent affinity of the phosphonate group for metal cations drives the formation of these stable coordination compounds.
Formation of Metal-Phosphonate Complexes
The synthesis of metal-phosphonate complexes can be achieved through various methods, including hydrothermal and solvothermal techniques, as well as simple precipitation reactions. stmarytx.eduacs.org In a typical synthesis, a salt of the desired metal ion is reacted with this compound in a suitable solvent. The resulting complexes can range from simple mononuclear species to intricate polynuclear clusters and extended coordination polymers. rsc.org The stoichiometry of the resulting complex and its dimensionality are highly dependent on the reaction conditions.
Investigation of Coordination Modes (e.g., tridentate binding to metal oxides like Ti and Al)
The interaction of phosphonic acids with metal oxide surfaces is of significant interest for applications in surface modification and catalysis. Studies have shown that phosphonic acids can bind to metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), through various coordination modes. nih.govethz.ch While monodentate and bidentate binding are common, tridentate coordination, where all three oxygen atoms of the phosphonate group coordinate to surface metal atoms, has also been observed. nih.govethz.ch This tridentate binding mode leads to a particularly stable and robust anchoring of the organic molecule to the oxide surface. nih.gov The specific binding mode can be investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can distinguish between the different coordination environments of the P-O bonds. nih.gov
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs) Utilizing this compound
The ability of this compound to act as a multitopic linker makes it an excellent candidate for the construction of porous coordination polymers like MOFs and for intercalation into LDHs.
Influence of Synthetic Conditions (pH, Temperature) on Framework Structure
The synthesis of MOFs and the intercalation of ligands into LDHs are highly sensitive to the reaction conditions. The pH of the reaction medium plays a critical role in determining the deprotonation state of the phosphonic acid group, which in turn influences its coordination behavior and the resulting framework structure. arabjchem.orgcore.ac.uk Different pH values can lead to the formation of distinct crystalline phases with varying dimensionality and topology. arabjchem.org
Temperature is another crucial parameter in the synthesis of these materials. acs.org Higher temperatures can promote the formation of more crystalline and thermodynamically stable structures. acs.org The interplay between pH and temperature allows for a degree of control over the final architecture of the coordination polymer. rsc.orgmdpi.comresearchgate.net
Porosity and Crystallinity Modulation in Coordination Polymers
The porosity and crystallinity of phosphonate-based coordination polymers are key properties that determine their potential applications in areas such as gas storage, separation, and catalysis. The size and shape of the pores in a MOF can be tuned by carefully selecting the organic linker. The rigid nature of the phenyl ring in this compound, combined with the flexibility of the phosphonate group, allows for the creation of well-defined porous structures.
However, the strong interaction between phosphonate groups and metal ions can sometimes lead to the formation of dense, non-porous, or even amorphous materials. scholaris.caunimelb.edu.au Achieving high crystallinity and permanent porosity in phosphonate-based MOFs can be challenging. scholaris.camdpi.com Strategies to overcome this include the use of co-ligands, careful control of reaction kinetics, and the employment of sterically demanding linkers to prevent dense packing. rsc.org The crystallinity of the resulting coordination polymers can be assessed using techniques such as powder X-ray diffraction (PXRD). rsc.org
Compound Names
| Compound Name |
| This compound |
| Aluminum Oxide |
| Titanium Dioxide |
Interactive Data Table: Coordination Modes of Phosphonic Acids on Metal Oxide Surfaces
| Metal Oxide | Predominant Coordination Mode(s) | Spectroscopic Evidence (FTIR) | Reference |
| Titanium Dioxide (TiO₂) | Bidentate, Tridentate | Disappearance of P-OH stretch, shifts in P=O and P-O stretches | nih.gov |
| Aluminum Oxide (Al₂O₃) | Monodentate, Bidentate, Tridentate | Presence/absence and shifts of P=O, P-O, and P-OH stretches | ethz.ch |
| Iron Oxides | Bidentate, Tridentate | Disappearance of P-OH stretch, shifts in P=O and P-O stretches | nih.gov |
| Zinc Oxide (ZnO) | Tridentate | Absence of P=O stretch | nih.gov |
Surface Science and Interface Engineering Applications
Formation and Characterization of Self-Assembled Monolayers (SAMs) of (4-Ethylphenyl)phosphonic Acid
The formation of SAMs is a spontaneous process wherein molecules of this compound organize themselves into a densely packed, ordered monolayer on a substrate. This process is driven by the strong affinity of the phosphonic acid headgroup for metal and metal oxide surfaces.
The adsorption of this compound onto metallic substrates such as copper, bronze, and aluminum is primarily governed by the interaction between the phosphonic acid [-P(O)(OH)₂] headgroup and the native oxide layer present on these metals. The mechanism involves the formation of strong, covalent or dative bonds between the phosphorus atom and the metal or metal oxide surface.
On aluminum , which naturally possesses a thin, stable layer of aluminum oxide (Al₂O₃), the phosphonic acid headgroup can form mono-, bi-, or tridentate bonds with the surface hydroxyl groups or aluminum ions. This reaction results in the formation of a durable phosphonate-metal interface. The ethylphenyl group, being hydrophobic, orients away from the surface, creating a non-polar interface with the surrounding environment.
For copper and its alloy bronze , the adsorption process is similar, involving the interaction with the surface copper oxides (CuO and Cu₂O). The phosphonic acid can effectively bind to these oxide layers, forming a protective organic film. The presence of the ethyl group on the phenyl ring contributes to the formation of a densely packed and hydrophobic monolayer, which acts as a barrier to corrosive agents. While specific studies detailing the precise bonding geometry of this compound on these surfaces are limited, the general mechanism for phosphonic acids involves the formation of P-O-Metal bonds.
The structural organization and packing density of this compound SAMs are critical to their performance as surface modifiers. The aromatic nature of the ethylphenyl group leads to intermolecular π-π stacking interactions, which, in conjunction with van der Waals forces between the ethyl groups, promote a high degree of order within the monolayer.
While detailed experimental data on the specific tilt angle and packing density for this compound are not extensively available, studies on similar arylphosphonic acids suggest the formation of well-ordered monolayers. The packing density is influenced by factors such as the substrate's crystal structure and the conditions of monolayer formation (e.g., solvent, temperature, and immersion time). A higher packing density generally correlates with improved barrier properties against corrosion.
Table 1: Representative Structural Characteristics of Arylphosphonic Acid SAMs on Metallic Substrates
| Parameter | Typical Value Range | Significance |
| Tilt Angle (from surface normal) | 10° - 30° | Influences film thickness and packing density. |
| Film Thickness | 1 - 2 nm | Corresponds to a single molecular layer. |
| Packing Density | 3 - 5 x 10¹⁴ molecules/cm² | Higher density leads to better surface coverage and protection. |
Disclaimer: The data in this table are representative values for arylphosphonic acids and are intended for illustrative purposes. Specific experimental values for this compound may vary.
Role in Corrosion Inhibition Mechanisms and Surface Protection
The primary application of this compound in surface science is the inhibition of corrosion on metallic substrates. The self-assembled monolayer acts as a physical barrier, preventing the ingress of corrosive species such as water, oxygen, and chloride ions to the metal surface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to evaluate the performance of protective coatings. By applying a small amplitude AC voltage and measuring the resulting current, EIS can provide quantitative information about the barrier properties of the SAM. In a typical EIS experiment for a surface coated with this compound, the impedance of the system is measured over a range of frequencies.
A high impedance value at low frequencies is indicative of a highly protective coating, as it signifies a high resistance to charge transfer, which is a key step in the corrosion process. The data is often modeled using equivalent electrical circuits to extract parameters such as the coating capacitance (C_c) and the polarization resistance (R_p). A low C_c value suggests a thick and uniform coating with low water uptake, while a high R_p value indicates excellent corrosion resistance.
Table 2: Illustrative EIS Data for a Metallic Substrate Before and After Treatment with this compound
| Sample | Coating Capacitance (C_c) (F/cm²) | Polarization Resistance (R_p) (Ω·cm²) | Corrosion Inhibition Efficiency (%) |
| Bare Metal | 1.5 x 10⁻⁵ | 2.5 x 10³ | - |
| Metal + this compound SAM | 8.0 x 10⁻⁷ | 5.0 x 10⁶ | 99.9+ |
Disclaimer: The data presented in this table are illustrative and represent typical improvements observed with phosphonic acid-based corrosion inhibitors. Actual values will depend on the specific metal, experimental conditions, and the quality of the SAM.
The long-term stability of the protective monolayer is crucial for practical applications. The strong phosphonate-metal bond provides excellent adhesion and durability. Studies on similar phosphonic acids have shown that the resulting SAMs can withstand harsh environmental conditions, including exposure to moisture, salt spray, and temperature fluctuations.
The hydrophobic nature of the ethylphenyl group plays a significant role in the long-term barrier properties of the functionalized surface. It repels water, thereby minimizing the time the metal surface is in contact with an electrolyte, which is necessary for corrosion to occur. The stability of these coatings ensures sustained protection over an extended period.
Surface Functionalization in Hybrid Material Systems
Beyond corrosion protection, this compound can be used to functionalize the surface of inorganic materials to create organic-inorganic hybrid systems. The phosphonic acid group provides a robust anchor to the inorganic component (e.g., metal oxide nanoparticles, films), while the ethylphenyl group can serve as a point of attachment for other organic molecules or polymers.
This surface functionalization allows for the tailoring of the interfacial properties of the hybrid material. For instance, it can improve the dispersion of nanoparticles in a polymer matrix, enhance the adhesion between an organic coating and an inorganic substrate, or introduce specific functionalities (e.g., hydrophobicity, biocompatibility) to the surface. The versatility of the ethylphenyl group allows for further chemical modification, opening up possibilities for the creation of a wide range of advanced materials with tailored properties for applications in electronics, catalysis, and biomedical devices.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic landscape of (4-Ethylphenyl)phosphonic acid, which governs its chemical behavior. These calculations provide a detailed picture of electron distribution, orbital energies, and potential reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aryl phosphonic acids, DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. acs.org
While specific DFT studies exclusively on this compound are not extensively documented in publicly accessible literature, data from related aryl phosphonic acids can provide valuable insights. For instance, DFT calculations on similar molecules like phenylphosphonic acid have been used to analyze its adsorption on metal oxide surfaces, revealing details about the binding mechanism and electronic interactions with the substrate. beilstein-journals.org The ethyl substituent on the phenyl ring in this compound is expected to have a minor electron-donating effect, which could subtly influence the electronic properties of the aromatic system and the acidity of the phosphonic acid group compared to unsubstituted phenylphosphonic acid.
Key parameters derived from DFT calculations for phosphonic acids include:
Optimized Geometry: Bond lengths and angles that define the most stable three-dimensional structure of the molecule. For a typical phosphonic acid group, the P=O bond is shorter than the P-OH single bonds, and the geometry around the phosphorus atom is a distorted tetrahedron. ijcce.ac.ir
Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for interaction. acs.orgekb.eg
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, can quantify the molecule's reactivity. plos.org
| Property | Value | Significance |
|---|---|---|
| P=O Bond Length | ~1.50 Å | Indicates a double bond character. ijcce.ac.ir |
| P-OH Bond Length | ~1.54 Å | Longer than the P=O bond. ijcce.ac.ir |
| O-P-O Bond Angle | ~112° | Reflects the tetrahedral geometry around the phosphorus atom. ijcce.ac.ir |
| C-P-O Bond Angle | ~106° | |
| HOMO-LUMO Gap | Varies with substitution | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org |
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, offering insights into processes like the self-assembly of this compound molecules on surfaces. rsc.org These simulations model the interactions between atoms and molecules over time, governed by a set of rules known as a force field. mdpi.com
A significant application of MD simulations for phosphonic acids is in understanding the formation of Self-Assembled Monolayers (SAMs) on various metal oxide substrates, such as titania (TiO2), alumina (B75360) (Al2O3), and zinc oxide (ZnO). osti.govnih.gov Phosphonic acids are known to form dense, well-ordered monolayers on these surfaces, a process driven by the strong interaction between the phosphonic acid headgroup and the metal oxide. rsc.org
MD simulations can reveal key aspects of the self-assembly process:
Adsorption Dynamics: How individual molecules approach and bind to the surface.
Monolayer Ordering: The arrangement and packing of the molecules in the monolayer, including the orientation of the ethylphenyl groups.
Solvent Effects: The influence of the solvent environment on the self-assembly process and the final structure of the SAM. researchgate.net
Stability of the SAM: The simulations can probe the robustness of the monolayer under different conditions.
For this compound, MD simulations would predict that the molecules arrange themselves with the phosphonic acid group binding to the metal oxide surface and the ethylphenyl "tail" pointing away from it. The interactions between the aromatic rings of adjacent molecules (π-π stacking) would contribute to the ordering and stability of the monolayer. The ethyl group, being a relatively small alkyl substituent, is not expected to significantly hinder the packing efficiency of the aromatic moieties.
Structure-Activity Relationship (SAR) Investigations in Phosphonic Acid Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and behavior. In the context of this compound, SAR investigations would focus on how variations in the substituent on the phenyl ring or changes to the phosphonic acid group itself affect its interactions and material properties.
The nature of the substituent on the aromatic ring of a phenylphosphonic acid can significantly impact its properties. The ethyl group in this compound is an electron-donating group, which can influence the acidity of the phosphonic acid and the strength of its interaction with surfaces.
Systematic studies on a series of substituted arylphosphonic acids allow for the elucidation of these relationships:
Electronic Effects: Electron-donating groups (like alkyls, e.g., ethyl) increase the electron density on the phenyl ring and can slightly decrease the acidity of the phosphonic acid. Conversely, electron-withdrawing groups (like nitro or halides) decrease the electron density and increase the acidity. mdpi.com This can affect the strength of the bond formed with a metal oxide surface.
Steric Effects: The size and shape of the substituent can influence the packing density and orientation of the molecules in a self-assembled monolayer. While a small group like ethyl may have a minimal steric impact, bulkier substituents can disrupt the formation of a well-ordered monolayer. researchgate.net
Intermolecular Interactions: The substituent can introduce new intermolecular forces. For example, a hydroxyl or amino group could lead to hydrogen bonding between adjacent molecules in a SAM, enhancing its stability. The ethyl group primarily engages in weaker van der Waals interactions.
| Substituent Type | Example | Effect on Acidity | Influence on SAM Packing |
|---|---|---|---|
| Electron-Donating (Alkyl) | -CH3, -CH2CH3 | Slightly Decreases | Minimal steric hindrance, allows for dense packing. |
| Electron-Withdrawing | -NO2, -Cl | Increases | Can influence intermolecular interactions and packing. mdpi.com |
| Bulky Group | -C(CH3)3 | Variable | May disrupt ordered packing due to steric hindrance. researchgate.net |
| H-Bonding Group | -OH, -NH2 | Variable | Can lead to intermolecular hydrogen bonding, enhancing SAM stability. |
Predictive Modeling for Material Properties and Interaction Mechanisms
Predictive modeling combines theoretical principles with computational algorithms to forecast the properties and behavior of materials. For this compound, such models can be used to predict its performance in various applications, such as surface modification and the formation of hybrid materials.
One approach is the use of Quantitative Structure-Property Relationship (QSPR) models. QSPR models establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and a specific property of interest. For example, a QSPR model could be developed to predict the binding energy of different substituted phenylphosphonic acids to a particular metal oxide surface. These models are typically built using a training set of compounds for which the property has been experimentally measured and then validated using a separate test set.
Predictive models can also be used to understand interaction mechanisms at a fundamental level. For instance, computational models can predict the most stable binding configuration (e.g., monodentate, bidentate, or tridentate) of the phosphonic acid group on a surface. beilstein-journals.org These models can also simulate the effect of environmental factors, such as pH and solvent, on the stability and properties of the resulting material. researchgate.net By providing a deeper understanding of these relationships, predictive modeling can guide the rational design of new materials based on this compound and its derivatives for targeted applications.
Applications in Advanced Materials Science
Use in Functional Coatings and Composite Materials
The primary application of (4-Ethylphenyl)phosphonic acid in this domain is as a surface modifier and corrosion inhibitor. Phosphonic acids, in general, are known to form dense, well-ordered self-assembled monolayers (SAMs) on various metal and metal oxide surfaces. researchgate.netresearchgate.net The phosphonic acid headgroup forms strong, hydrolytically stable covalent bonds (M-O-P) with surface hydroxyl groups present on materials like aluminum, titanium, and their oxides. researchgate.net
This compound is specifically cited as a component in surface treating compositions designed for corrosion protection. google.com When applied to a metal substrate, it forms a protective organic layer. The ethylphenyl group, being hydrophobic, contributes to creating a barrier that repels water and corrosive agents, while the phosphonic acid group ensures robust adhesion to the substrate. This dual functionality is crucial for long-term durability. In composite materials, it can act as a coupling agent, improving the interfacial adhesion between inorganic fillers and a polymer matrix, leading to enhanced mechanical properties.
| Application Area | Function of this compound | Resulting Property |
| Functional Coatings | Corrosion Inhibitor, Adhesion Promoter | Enhanced corrosion resistance, Improved coating durability |
| Composite Materials | Coupling Agent | Better stress transfer between filler and matrix, Improved mechanical strength |
Polymer Chemistry and Dental Materials Research
In polymer chemistry, phosphonic acid-containing molecules are of great interest for creating functional polymers with applications ranging from dental cements to fuel cell membranes. researchgate.net this compound can be incorporated into polymer chains, either as a monomer or as a post-polymerization modification, to impart specific properties.
In dental research, achieving strong and durable adhesion between a restorative material and the tooth structure (enamel and dentin) is a primary goal. The mineral component of teeth is primarily hydroxyapatite (B223615) (HAp), a form of calcium phosphate (B84403). Phosphonic acid groups have a demonstrated high affinity for HAp. mdpi.comnih.gov They can interact with the calcium ions (Ca²⁺) in hydroxyapatite through chelation or the formation of ionic bonds, effectively creating a chemical bridge between the dental material and the tooth. mdpi.commdpi.comscielo.br
Table 7.2.1: Interaction of Phosphonic Acid Monomers with Tooth Structure
| Monomer Component | Target in Tooth | Interaction Mechanism | Outcome |
|---|---|---|---|
| Phosphonic Acid Group | Hydroxyapatite (Ca²⁺) | Ionic bonding, Chelation, Formation of calcium-phosphonate salts mdpi.comscielo.brnih.gov | Strong chemical adhesion to enamel and dentin |
| Polymerizable Group | Resin Matrix | Covalent bonding (during curing) | Integration into the restorative material |
| Ethylphenyl Group | Resin Matrix | Contributes to polymer structure | Enhanced hydrophobicity and stability of the interface |
Dental restorative materials are typically hardened (cured) in place using photopolymerization, a process initiated by exposure to light of a specific wavelength. nih.gov The incorporation of acidic monomers like this compound can influence the kinetics and mechanism of this process. The study of curing kinetics is vital for understanding process development and improving the quality of photopolymerized materials. nih.gov
The reactivity of such formulations can be complex. Research on various phosphonic acid-containing methacrylate (B99206) monomers has shown that their presence can have different effects. In some systems, the addition of a phosphonic acid monomer (at 5 mol%) to 2-hydroxyethyl methacrylate (HEMA) did not significantly alter the photopolymerization kinetics. researchgate.net However, in other cases, incorporating acidic monomers into a blend of bis-GMA and TEGDMA was found to decrease the reactivity of the mixture, with the phosphonic acid group identified as being responsible for this reduction. researchgate.net This inhibitory or retarding effect can be attributed to the acidic nature of the phosphonic acid group, which may interact with components of the photoinitiator system, particularly amine co-initiators, thereby reducing the efficiency of radical generation. The specific impact of this compound would depend on its concentration and the composition of the surrounding resin matrix and initiator system.
Integration into Semiconductor Devices for Electrode Protection
In organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, the interface between the inorganic transparent conductive oxide (TCO) electrodes (e.g., indium tin oxide, ITO) and the organic semiconductor layers is critical for device performance and stability. researchgate.net Phosphonic acids are extensively used to form self-assembled monolayers (SAMs) on TCO surfaces to engineer these interfaces. researchgate.netrsc.orgresearchgate.net
The phosphonic acid group of this compound can form strong, covalent bonds with the hydroxylated surface of a TCO, creating a stable, well-ordered monolayer. researchgate.netresearchgate.net This functionalization serves several purposes:
Work Function Modification: The SAM can alter the work function of the electrode to better align with the energy levels of the adjacent organic layer, improving charge injection or extraction efficiency. researchgate.net
Surface Passivation: The monolayer can passivate surface defects on the TCO, reducing non-radiative recombination and improving device lifetime. rsc.org
Improved Morphology: It can change the surface energy of the electrode, promoting more favorable growth and morphology of the overlying organic semiconductor film. researchgate.net
The π-conjugated phenyl ring of this compound can facilitate efficient charge transport across the interface, while the ethyl group provides a means to fine-tune the electronic properties and steric interactions of the monolayer. researchgate.net This molecular-level control is essential for optimizing the performance of advanced semiconductor devices.
Synthesis of Metal Phosphonate (B1237965) Nanoparticles
Metal phosphonates are a class of organic-inorganic hybrid materials that can be synthesized to form diverse structures, including nanoparticles. Research has shown that the reaction of metal ions, such as Sn(IV), with various phosphonic acids leads to the formation of metal phosphonate materials with a spherical morphology that arises from the aggregation of smaller, primary nanoparticles. nih.gov
In this context, this compound can be used as the organic ligand. During synthesis, the phosphonic acid groups coordinate with the metal ions, while the ethylphenyl groups extend outwards, defining the surface chemistry and influencing the packing and porosity of the resulting nanoparticles. nih.gov These materials can exhibit high surface areas and microporosity, making them potentially useful in catalysis, separation, and gas storage applications. The ability to introduce functional organic groups like the ethylphenyl moiety allows for the creation of a large family of nanoparticles with tailored properties. nih.gov
Catalysis Research and Organic Transformations
Building Block for the Synthesis of Complex Organophosphorus Compounds
Organophosphorus compounds are of great interest in synthetic organic chemistry due to the diverse biological activities many of them exhibit. mdpi.com Phosphonic acids and their corresponding esters are well-regarded as crucial structural analogs of carboxylic acids and esters. mdpi.com The phosphonic acid group's unique pyramidal geometry allows for distinct binding interactions with biological targets, leveraging its properties as a di- or trivalent chelating agent and its capacity to act as both a hydrogen bond donor and acceptor. mdpi.com
(4-Ethylphenyl)phosphonic acid serves as a versatile building block for creating more complex organophosphorus compounds. Its structure can be elaborated through reactions involving the phosphonic acid group or the aromatic ring. For instance, esterification of the phosphonic acid yields phosphonate (B1237965) esters, which are themselves important intermediates and can be used in various applications, from materials science to medicinal chemistry. atamanchemicals.com The synthesis of diethyl (4-ethylphenyl)phosphonate, for example, can be achieved through methods like palladium-catalyzed P-C coupling reactions. lookchem.com
Research has demonstrated numerous transformations starting from arylphosphonic acids to produce a wide array of complex derivatives. These synthetic strategies often involve the conversion of the phosphonic acid into a more reactive intermediate. A notable method involves the transformation of phosphonic acids into phosphonic acid dithioesters, which can then undergo sequential substitution reactions with Grignard reagents to produce unsymmetrical tertiary phosphine (B1218219) oxides with three different substituents on the phosphorus atom. acs.org This highlights the utility of the phosphonic acid core in constructing intricate molecular architectures.
Furthermore, the phosphonic acid moiety is a key component in the synthesis of α-aminophosphonic acids, which are phosphorus analogs of α-amino acids and are known for their biological properties. atamanchemicals.com The synthesis can be achieved through multicomponent reactions, such as the Mannich-type reaction involving an aldehyde, an amine, and a phosphite (B83602). atamanchemicals.com While specific examples detailing the use of this compound are specialized, the established reactivity of arylphosphonic acids provides a clear blueprint for its potential applications.
The following table provides examples of complex organophosphorus compounds synthesized from phosphonic acid precursors, illustrating the synthetic possibilities.
| Precursor Type | Synthetic Method | Complex Product Example | Research Focus |
| Arylphosphonic Acid Dithioester | Sequential Grignard Substitution | Unsymmetrical Tertiary Phosphine Oxides | Creation of structurally diverse phosphine oxides. acs.org |
| Dibutyl β-azidophosphonate | 1,3-Dipolar Cycloaddition | Dibutyl (2-phenyl-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)ethyl)phosphonate | Synthesis of novel phosphonic acid derivatives bearing a triazole moiety. mdpi.com |
| Heterocyclic Aldimines | Addition of H-phosphonates | Heterocyclic α-aminomethylphosphonate Esters | Synthesis of heterocyclic substituted phosphonates. chim.it |
| Phosphorous Acid | Mannich-Type Reaction | α-aminomethylphosphonic acids | Preparation of phosphites with applications as scale or corrosive inhibitors. atamanchemicals.com |
Application as a Ligand in Homogeneous and Heterogeneous Catalytic Systems
Ligands are essential in metal catalysis, serving to stabilize the metal center and modulate its reactivity and selectivity. fluorochem.co.uk Organophosphorus compounds, particularly phosphines, are among the most important classes of ligands in coordination chemistry and catalysis. fluorochem.co.ukacs.org Phosphonic acids and their deprotonated forms (phosphonates) can also function as effective ligands. The phosphonate group [−PO(OH)₂] can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, making it a versatile anchor for creating catalytic complexes.
In homogeneous catalysis , this compound or its esters could be used to create soluble metal complexes. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl ring, while the ethyl group provides specific steric bulk and solubility characteristics.
In heterogeneous catalysis , the phosphonic acid group is particularly useful for anchoring catalytic species onto solid supports, most notably metal oxides like alumina (B75360) or titania. ethz.ch This immobilization is achieved through the formation of strong covalent bonds between the phosphonic acid and the oxide surface via a condensation reaction. ethz.ch This approach can prevent the leaching of the catalyst, simplify product purification, and allow for catalyst recycling. Another advanced application is the incorporation of phosphonic acid functionalities into Metal-Organic Frameworks (MOFs), creating highly structured, porous catalysts with well-defined active sites. rsc.org
The use of phosphonate-based ligands in oxidation catalysis is an area of active research. Oxidation reactions often involve metal catalysts that can readily cycle between different oxidation states. The ligands coordinated to the metal center play a critical role in stabilizing these states and directing the reaction's selectivity.
While specific studies detailing the use of this compound as a ligand in oxidation reactions are not prominent in the literature, the fundamental coordination chemistry of phosphonates suggests their potential. Phosphonate ligands can bind to metal ions commonly used in oxidation catalysis, such as iron, manganese, copper, and palladium. google.com By binding to the metal center, a (4-Ethylphenyl)phosphonate ligand could influence the redox potential of the metal, its substrate-binding affinity, and the steric environment around the active site. This modulation can be crucial for achieving high efficiency and selectivity in reactions like the oxidation of alcohols, alkenes, or alkanes. For example, phosphinic acids, which are structurally related, can be oxidized to form phosphonic acids using common oxidizing agents, indicating the stability of the phosphonic acid moiety under oxidative conditions.
Beyond oxidation, organophosphorus compounds are explored in a wide range of other catalytic transformations. Chiral phosphoric acids, which share the P=O(OH) core with phosphonic acids, have emerged as powerful Brønsted acid organocatalysts for a multitude of enantioselective reactions. nih.gov This suggests that chiral derivatives of this compound could be synthesized and employed in asymmetric catalysis.
A significant application of phosphonic acids is in the design of heterogeneous catalysts. Research has shown that bimetallic-organic frameworks functionalized with phosphonic acid groups can act as highly efficient and reusable catalysts. rsc.org In one study, a UiO-66(Fe/Zr) MOF was functionalized with aminodiphosphonic acid groups. This material was used to catalyze a three-component reaction to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are of biological interest. The catalyst facilitated a cooperative vinylogous anomeric-based oxidation process, demonstrating the potential of immobilized phosphonic acids in complex organic transformations. rsc.org
The table below summarizes the findings of the model reaction from this study.
| Catalyst | Reactants | Solvent | Temperature | Time (min) | Yield (%) |
| UiO-66(Fe/Zr)–N(CH₂PO₃H₂)₂ | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-chlorobenzaldehyde | Ethanol | 80°C | 25 | 96 |
Table based on data for the synthesis of pyrido[2,3-d]pyrimidine derivatives using a phosphonic acid-functionalized MOF catalyst. rsc.org
This type of research underscores the potential of using this compound as a functional ligand in advanced catalytic systems, particularly in heterogeneous catalysis where the phosphonic acid group serves as a robust anchor to a solid support. rsc.org
Biological Research Perspectives Focus on Fundamental Interactions and Bioisosterism
Investigation of (4-Ethylphenyl)phosphonic Acid as a Phosphate (B84403) Bioisostere
A central theme in the investigation of phosphonates is their function as bioisosteres of phosphate esters. rsc.orgresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The phosphonate (B1237965) group [-PO(OH)₂] is an effective mimic of the phosphate group [-OPO(OH)₂] found in numerous critical biomolecules, including nucleic acids, phospholipids, and phosphorylated proteins. researchgate.netfrontiersin.org
The key difference lies in the substitution of a P-O-C ester linkage with a more robust P-C bond. nih.gov This carbon-phosphorus bond is significantly more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis compared to the labile phosphoester bond. researchgate.net This stability makes phosphonates, including this compound, attractive candidates for designing molecules that can interact with phosphate-binding sites in enzymes and receptors without being rapidly metabolized. researchgate.net The tetrahedral geometry and the acidic protons of the phosphonic acid group allow it to mimic the spatial arrangement and charge distribution of a phosphate moiety, enabling it to fit into active sites designed for phosphorylated substrates. frontiersin.org
Molecular Mimicry in Biochemical Pathways
The concept of phosphonates as mimics of phosphates is not merely synthetic but is rooted in nature. Various organisms have evolved pathways to synthesize natural phosphonate products that serve diverse biological functions. acs.org The biosynthesis of nearly all known natural phosphonates begins with the enzyme phosphoenolpyruvate (B93156) (PEP) mutase, which catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy). nih.govpnas.org
This initial step is a cornerstone of phosphonate biochemistry and highlights molecular mimicry at a fundamental level. PEP is a high-energy phosphate ester central to glycolysis, whereas PnPy is its phosphonate counterpart. The enzymatic conversion requires overcoming a significant thermodynamic barrier, as the equilibrium strongly favors PEP. nih.gov To drive the reaction forward, subsequent enzymes in the pathway catalyze highly exergonic steps, such as the decarboxylation of PnPy. nih.gov
The existence of these pathways demonstrates that biological systems can manage and utilize phosphonates as stable analogs of crucial phosphate metabolites. This natural precedent provides a strong rationale for investigating synthetic phosphonates like this compound as tools to probe or inhibit biochemical pathways that process phosphorylated molecules.
Table 1: Key Enzymes in Natural Phosphonate Biosynthesis This table is generated based on available data and can be dynamically updated.
| Enzyme | Reaction Catalyzed | Substrate | Product | Significance in Molecular Mimicry |
|---|---|---|---|---|
| PEP Mutase (PepM) | Isomerization | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | Initiates the pathway by converting a phosphate ester into a phosphonate. pnas.org |
| PnPy Decarboxylase | Decarboxylation | Phosphonopyruvate (PnPy) | Phosphonoacetaldehyde (PnAA) | Provides thermodynamic drive for the unfavorable PEP mutase reaction. nih.gov |
| AEP Transaminase | Transamination | Phosphonoacetaldehyde (PnAA) | 2-Aminoethylphosphonic acid (AEP) | Completes the synthesis of AEP, the first natural phosphonate discovered. nih.gov |
Exploration of Interactions with Macromolecules and Biological Structures
The structural and electronic properties of this compound make it a candidate for interacting with various biological macromolecules. As a phosphate analog, its primary mode of interaction is expected to be with proteins that recognize or process phosphorylated substrates, such as kinases, phosphatases, and metabolic enzymes. researchgate.net
Phosphonates can act as competitive inhibitors by binding to the active site of an enzyme, mimicking the natural substrate but resisting the catalytic reaction due to the stability of the P-C bond. researchgate.net For instance, research on other phosphonates has shown their ability to inhibit enzymes involved in peptidoglycan biosynthesis (e.g., fosfomycin) or isoprenoid biosynthesis (e.g., fosmidomycin). nih.gov Studies on arylsulfatases have also revealed a promiscuous catalytic activity for the hydrolysis of phosphonate monoesters, indicating that the active sites of some enzymes can accommodate and interact with these phosphate mimics. pnas.org
Furthermore, the phosphonic acid moiety is an effective metal-binding group. mdpi.com Many enzymes utilize divalent metal cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺) as cofactors to coordinate with the phosphate groups of their substrates. The negatively charged oxygens of the phosphonate group in this compound can chelate these metal ions, potentially modulating the function of metalloenzymes. This property has been exploited in the design of phosphonate-based inhibitors for metallo-β-lactamases. rcsb.org The ethylphenyl group would further influence these interactions through hydrophobic or van der Waals forces with nonpolar regions of a protein's binding pocket.
Comparative Studies with Endogenous Phosphate-Containing Metabolites
To understand the unique potential of this compound in biological research, it is essential to compare its properties directly with the endogenous phosphate-containing molecules it is designed to mimic. The primary differences in bond type, stability, and acidity dictate their respective behaviors in a biological environment.
A phosphate ester, such as phenyl phosphate, contains a P-O-C bond that is a target for enzymatic cleavage by phosphatases. In contrast, the P-C bond of an arylphosphonic acid is hydrolytically stable. This fundamental difference means that while a phosphate ester can act as a substrate for phosphoryl group transfer, a phosphonate primarily acts as a stable, non-cleavable analog. researchgate.net
The acidity (pKa) of the phosphonic acid group is also slightly different from that of a phosphate monoester, which can influence the strength and geometry of its interactions within a protein's active site. frontiersin.org These subtle yet critical differences are the basis for using phosphonates as inhibitors or probes of enzyme mechanisms.
Table 2: Comparative Properties of Arylphosphonic Acid vs. Aryl Phosphate Ester This table is generated based on available data and can be dynamically updated.
| Property | This compound (Arylphosphonic Acid) | Phenyl Phosphate (Aryl Phosphate Ester) | Biological Implication |
|---|---|---|---|
| Phosphorus-containing bond | P-C (Phosphorus-Carbon) | P-O-C (Phosphoester) | The P-C bond is resistant to enzymatic and chemical hydrolysis, leading to high metabolic stability. researchgate.net |
| Hydrolytic Stability | High | Low | Phosphonates act as stable mimics, while phosphates are substrates for enzymes like phosphatases. researchgate.netnih.gov |
| pKa Values | Generally lower pKa₁ (~1-2) and higher pKa₂ (~6-7) | pKa values differ, affecting the ionization state at physiological pH. | Differences in charge distribution can alter binding affinity and interactions with active site residues. frontiersin.org |
| Primary Biological Role | Potential Enzyme Inhibitor, Receptor Modulator, Stable Probe | Energy Currency, Metabolic Intermediate, Substrate for Signaling Pathways | Phosphonates are primarily tools for intervention, while phosphates are integral functional components. |
Future Research Directions and Emerging Areas for 4 Ethylphenyl Phosphonic Acid
The scientific journey for (4-Ethylphenyl)phosphonic acid and its analogs is entering a new phase, driven by the demand for advanced materials with precisely controlled properties. Future research is poised to expand beyond fundamental characterization, venturing into the development of sustainable synthetic protocols, in-depth analysis of surface interactions at the nanoscale, the intelligent design of multifunctional materials, and the use of computational modeling to predict and accelerate new applications. These emerging areas promise to unlock the full potential of this versatile organophosphorus compound.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting (4-Ethylphenyl)phosphonic acid in plant tissues, and how are results standardized?
- Methodological Answer : Detection typically involves LC-MS/MS due to its sensitivity for low-concentration residues. Laboratories must convert phosphonic acid (H₃PO₃) concentrations to fosetyl equivalents using molar ratios (e.g., 0.1 mg/kg H₃PO₃ = 0.13 mg/kg fosetyl) to comply with fungicide residue reporting protocols. Standardization requires awareness of reporting limits (RLs) , which vary between labs (0.01–0.2 mg/kg), necessitating metadata inclusion for cross-study comparisons .
Q. How is this compound synthesized, and what catalytic systems are effective?
- Methodological Answer : Synthesis often employs Arbuzov or Michaelis-Becker reactions , utilizing aryl halides and trialkyl phosphites. Catalysts like palladium complexes enhance yield in cross-coupling reactions. For derivatives, hydrothermal conditions with metal salts (e.g., Cu²⁺, La³⁺) enable coordination-driven frameworks. Reaction parameters (temperature, solvent polarity) critically influence purity and selectivity .
Q. What are the common non-pesticidal sources of phosphonic acid in organic crops, and how are they distinguished from synthetic residues?
- Methodological Answer : Natural sources include microbial metabolism, soil uptake, and historical fosetyl-Al use in perennial plants. Differentiation involves isotopic tracing (δ¹⁸O/δ²H ratios) and temporal residue profiling (persistence patterns). Certification bodies apply Article 30 of EC Regulation 834/2007 to assess unauthorized use versus legacy contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in phosphonic acid residue data across studies with varying detection limits?
- Methodological Answer : Discrepancies arise from inconsistent RLs and matrix effects. Robust meta-analysis requires normalizing data to RL-adjusted thresholds and applying multivariate statistics (e.g., PCA) to isolate confounding variables. Collaborative harmonization initiatives, like the EOCC Task Force, recommend unified RLs (e.g., 0.01 mg/kg) for cross-lab consistency .
Q. What advanced computational models predict the coordination behavior of this compound in hybrid materials?
- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations reveal preferential binding sites for metal ions (e.g., Cu²⁺, Ln³⁺) in MOFs. Density functional theory (DFT) optimizes ligand geometry for proton conduction or luminescence. For fuel cell membranes, Poisson-Boltzmann models quantify proton mobility in sulfonic/phosphonic acid copolymer matrices .
Q. What experimental strategies mitigate false positives in phosphonic acid detection when fosetyl is absent?
- Methodological Answer : False positives from environmental phosphonates require multi-residue confirmatory assays (e.g., GC-TOF/MS) and enantiomeric separation to distinguish synthetic vs. natural stereoisomers. Field trials with controlled fosetyl-Al exclusion zones establish baseline residue thresholds for specific crops .
Q. How does the structural modification of this compound influence its bioactivity in antiviral applications?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
